2-Amino-5-fluoropyridine

Catalog No.
S672262
CAS No.
21717-96-4
M.F
C5H5FN2
M. Wt
112.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-fluoropyridine

CAS Number

21717-96-4

Product Name

2-Amino-5-fluoropyridine

IUPAC Name

5-fluoropyridin-2-amine

Molecular Formula

C5H5FN2

Molecular Weight

112.1 g/mol

InChI

InChI=1S/C5H5FN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)

InChI Key

YJTXQLYMECWULH-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1F)N

Canonical SMILES

C1=CC(=NC=C1F)N

Synthesis of 2-Amino-5-fluoropyridine

Research has been conducted on various methods for synthesizing 2-Amino-5-fluoropyridine. One proposed route involves using 2-aminopyridine as a starting material and undergoing several steps, including nitrification, amino acetylation, nitro reduction, diazotization, the Schiemann reaction, and finally, hydrolysis of the acetyl group []. This method offers advantages like avoiding the need for specific intermediates and simplifying the overall process compared to previously reported methods [].

Applications as a Building Block

2-Amino-5-fluoropyridine serves as a valuable intermediate for the synthesis of other complex molecules. Notably, it plays a crucial role in the synthesis of LBM415, a peptide deformylase inhibitor []. Peptide deformylates are enzymes involved in protein synthesis, and their inhibition holds potential in developing new antibiotics [].

2-Amino-5-fluoropyridine is an organic compound with the molecular formula C₅H₅FN₂ and a molecular weight of 112.11 g/mol. It features a pyridine ring substituted with an amino group at the 2-position and a fluorine atom at the 5-position. This compound is characterized by its pale cream to yellow crystalline appearance and has a melting point range of 91.5 to 100.5 °C . It is soluble in methanol and has been identified as a significant intermediate in various chemical syntheses, particularly in the pharmaceutical industry.

Currently, there is no scientific research available on the specific mechanism of action of 2-AFP in biological systems.

Limited information exists on the safety profile of 2-AFP. As a general precaution, due to the presence of a fluorine atom and an amino group, it is advisable to handle 2-AFP with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Further studies are needed to establish specific data on flammability, reactivity, and potential toxicity.

Data Availability

Safety data sheets (SDS) for 2-AFP might be available from chemical suppliers upon request.

Citation Sources:

  • Sigma-Aldrich:
  • PubChem: )
  • ScienceDirect: Fluorine in Heterocyclic Chemistry, Volume 6: Five-Membered Ring Heterocycles (Chapter 4)
  • TCI Chemicals:
, primarily due to its functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acetylation: It can undergo acetylation to form derivatives that serve as intermediates in drug synthesis.
  • Reactions with Aldehydes: A common reaction involves its interaction with chloroacetaldehyde, leading to the formation of various heterocyclic compounds .

Research indicates that 2-Amino-5-fluoropyridine exhibits biological activity, particularly as a potential antiviral agent. It has been noted for its role in the synthesis of integrase inhibitors, which are crucial in combating viral infections. Additionally, it is utilized in chemical microarrays to identify ligands that bind to pathogenic cells .

Several methods exist for synthesizing 2-Amino-5-fluoropyridine:

  • From 2-Amino-5-chloropyridine: This method involves nucleophilic substitution where the chlorine atom is replaced by an amino group.
  • Nitrification and Reduction: Starting from 2-aminopyridine, this method includes nitrification, followed by amino acetylation, reduction of nitro groups, diazolization, and hydrolysis .
  • Schiemann Reaction: This involves the conversion of 2-amino-5-chloropyridine into the fluorinated compound through a Schiemann reaction .

2-Amino-5-fluoropyridine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting viral infections.
  • Chemical Microarrays: Utilized for identifying binding ligands in research related to pathogenic cells.
  • Organic Synthesis: Acts as a precursor for synthesizing other heterocyclic compounds and can be used as an acetylating agent .

Studies on 2-Amino-5-fluoropyridine have focused on its interactions with various biological targets. Notably, it has been explored for its potential as an integrase inhibitor, which could provide therapeutic benefits against certain viral infections. Its ability to form complexes with other biomolecules makes it a candidate for further research in drug development .

Several compounds share structural similarities with 2-Amino-5-fluoropyridine. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
2-Amino-3-fluoropyridine0.85Different substitution pattern on the pyridine ring
3-Amino-5-fluoropyridine0.76Amino group at position three instead of two
4-Amino-5-fluoropyridine0.73Amino group at position four
2-Amino-6-fluoropyridine0.72Fluorine at position six
3-Fluoro-2-pyridinamine0.69Fluorine at position three
4-Fluoro-2-pyridinamine0.67Fluorine at position four

These compounds vary primarily in the position of the amino and fluorine substituents on the pyridine ring, which significantly influences their chemical properties and biological activities.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (10.42%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-5-fluoropyridine

Dates

Modify: 2023-08-15

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